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Compound of Interest

Compound Name: MOC-Val-OH

Cat. No.: B1282599 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Summary
N-(Methoxycarbonyl)-L-valine (MOC-Val-OH) is a protected amino acid derivative that serves

as a building block in peptide synthesis. The methoxycarbonyl (Moc) group on the alpha-amino

function of valine prevents unwanted reactions during the coupling of the carboxylic acid group

to the growing peptide chain. This guide provides a comprehensive overview of MOC-Val-OH,

including its synthesis, chemical properties, and its application in solid-phase peptide synthesis

(SPPS). While protocols for its synthesis are available, a critical knowledge gap exists in the

scientific literature regarding a standard, orthogonal deprotection method for the Moc group

that is compatible with routine solid-phase peptide synthesis workflows.

Chemical Properties and Data
MOC-Val-OH is a white to off-white crystalline solid.[1] Its fundamental properties are

summarized in the table below.
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Property Value Reference

Molecular Formula C₇H₁₃NO₄ [1]

Molecular Weight 175.18 g/mol

Appearance
White to off-white crystalline

powder
[1]

Purity (typical) >98.0% (HPLC)

Solubility

Soluble in polar organic

solvents such as methanol,

ethanol, and DMSO.

Synthesis of MOC-Val-OH
MOC-Val-OH can be synthesized from L-valine by reacting it with methyl chloroformate in the

presence of a base. A detailed experimental protocol is provided below, based on a patented

synthesis method.[1]

Experimental Protocol: Synthesis of N-
(Methoxycarbonyl)-L-valine[1]
Materials:

L-valine

Methanol

Triethylamine

Methyl chloroformate

Hydrochloric acid or Phosphoric acid

Water

Procedure:
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To a reaction kettle, add methanol (7.5 parts by weight relative to L-valine).

Add L-valine (1 part by weight) and triethylamine (0.25 parts by weight) to the methanol.

Heat the mixture to 60°C.

Slowly add methyl chloroformate (2.05 parts by weight) dropwise to the reaction mixture.

Maintain the reaction at 60°C for 12 hours.

After the reaction is complete, concentrate the mixture under reduced pressure at 40°C until

it becomes a pulp-like consistency.

Add water (6 parts by weight) to the concentrated mixture.

Adjust the pH of the solution to 1.5 with hydrochloric acid.

Allow the product to crystallize at room temperature for 2 hours.

Isolate the crystalline product by centrifugation.

Dry the product to obtain N-(Methoxycarbonyl)-L-valine.

Quantitative Data from Synthesis:

Parameter Result Reference

Yield 130% (w/w based on L-valine) [1]

Purity >99% [1]

Chiral Purity >99.9% [1]

Application in Peptide Synthesis
MOC-Val-OH is utilized in peptide synthesis, particularly in solid-phase peptide synthesis

(SPPS). The Moc group serves the same function as the more common Fmoc (9-

fluorenylmethoxycarbonyl) group by protecting the N-terminal amine during the coupling

reaction.
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General Workflow for Solid-Phase Peptide Synthesis
(SPPS) using MOC-Val-OH
The following diagram illustrates the general workflow for incorporating a MOC-Val-OH residue

into a peptide chain on a solid support.
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Caption: General workflow for SPPS using MOC-Val-OH.

Experimental Protocol: General Coupling of MOC-Val-
OH in SPPS
This protocol outlines the general steps for coupling MOC-Val-OH to a resin-bound peptide

with a free N-terminal amine.

Materials:

Resin with N-terminally deprotected peptide

MOC-Val-OH

Coupling agents (e.g., HBTU, HATU)

Base (e.g., DIPEA)

Solvent (e.g., DMF)

Procedure:

Swell the resin in DMF.

In a separate vessel, dissolve MOC-Val-OH (3-5 equivalents relative to resin loading), a

coupling agent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in
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DMF.

Allow the activation mixture to pre-activate for a few minutes.

Add the activated MOC-Val-OH solution to the resin.

Agitate the reaction mixture for 1-2 hours at room temperature.

Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

The Challenge of MOC Group Deprotection
A significant challenge in the application of MOC-Val-OH in standard SPPS is the deprotection

of the Methoxycarbonyl (Moc) group. Unlike the base-labile Fmoc group, which is readily

cleaved by piperidine, the Moc group is a simple alkyl carbamate. Such groups are generally

stable to the basic conditions used for Fmoc removal and the mild acidic conditions (e.g., dilute

TFA) used for Boc removal.

Standard methods for the cleavage of simple carbamates often involve harsh conditions, such

as strong acids (e.g., HBr in acetic acid), strong bases, or hydrogenolysis. These conditions are

often incompatible with the solid-phase resin and the various protecting groups used for the

side chains of other amino acids in the peptide sequence.

At present, there is a lack of established, mild, and orthogonal deprotection protocols for the N-

Methoxycarbonyl group in the context of modern solid-phase peptide synthesis. This

knowledge gap currently limits the widespread utility of MOC-Val-OH as a practical building

block in routine peptide synthesis, as a reliable method for its selective removal to allow for

chain elongation is not well-documented in publicly available scientific literature. Further

research is required to develop a deprotection strategy that is efficient and compatible with the

sensitive nature of peptides and the solid-phase methodology.

Logical Relationship of Protecting Group Strategies
The following diagram illustrates the concept of orthogonal protecting groups in peptide

synthesis, highlighting the current challenge with MOC-Val-OH.
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Caption: Orthogonality of protecting groups in SPPS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1282599#understanding-moc-val-oh-in-peptide-
chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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